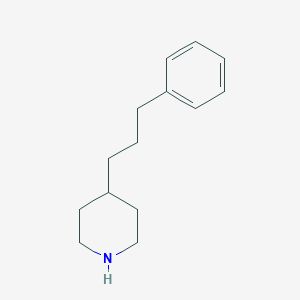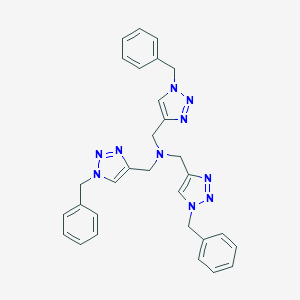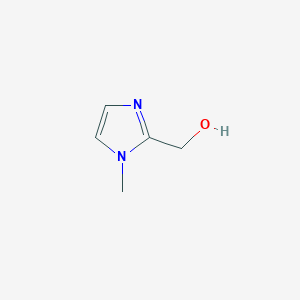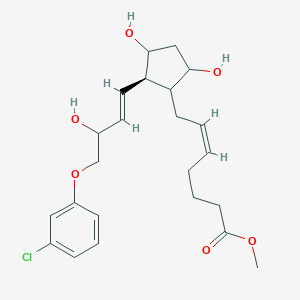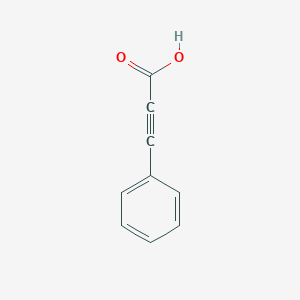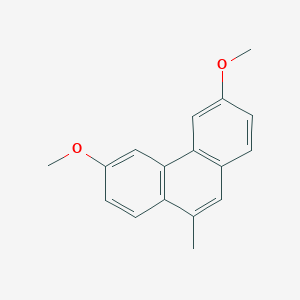
3,6-Dimethoxy-9-methylphenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethoxy-9-methylphenanthrene (DMMP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as acetone, chloroform, and ether. DMMP has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
作用機序
The mechanism of action of 3,6-Dimethoxy-9-methylphenanthrene is not fully understood. However, it has been suggested that 3,6-Dimethoxy-9-methylphenanthrene exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. 3,6-Dimethoxy-9-methylphenanthrene has also been shown to interact with various cellular targets, including DNA, RNA, and proteins.
生化学的および生理学的効果
3,6-Dimethoxy-9-methylphenanthrene has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. 3,6-Dimethoxy-9-methylphenanthrene has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation. In addition, 3,6-Dimethoxy-9-methylphenanthrene has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
3,6-Dimethoxy-9-methylphenanthrene has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 3,6-Dimethoxy-9-methylphenanthrene has some limitations for lab experiments. It is highly toxic and can cause skin irritation and respiratory problems. It also has low solubility in water, which can limit its use in certain experimental protocols.
将来の方向性
There are several future directions for the study of 3,6-Dimethoxy-9-methylphenanthrene. One direction is to investigate the potential of 3,6-Dimethoxy-9-methylphenanthrene as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases. Another direction is to investigate the mechanism of action of 3,6-Dimethoxy-9-methylphenanthrene in more detail, including its interactions with cellular targets and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of 3,6-Dimethoxy-9-methylphenanthrene for therapeutic use. Finally, the development of new synthetic methods for 3,6-Dimethoxy-9-methylphenanthrene could facilitate its use in a wider range of experimental protocols.
合成法
3,6-Dimethoxy-9-methylphenanthrene can be synthesized by several methods, including the Friedel-Crafts reaction, the Perkin reaction, and the Suzuki coupling reaction. The Friedel-Crafts reaction involves the reaction of 2,6-dimethoxytoluene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The Perkin reaction involves the condensation of 2,6-dimethoxytoluene with benzaldehyde in the presence of an acid catalyst such as sulfuric acid. The Suzuki coupling reaction involves the reaction of 2,6-dimethoxytoluene with a boronic acid derivative in the presence of a palladium catalyst.
科学的研究の応用
3,6-Dimethoxy-9-methylphenanthrene has been extensively studied for its biological activities. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 3,6-Dimethoxy-9-methylphenanthrene has also been shown to possess anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells. In addition, 3,6-Dimethoxy-9-methylphenanthrene has been shown to possess anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
特性
CAS番号 |
15638-09-2 |
|---|---|
製品名 |
3,6-Dimethoxy-9-methylphenanthrene |
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC名 |
3,6-dimethoxy-9-methylphenanthrene |
InChI |
InChI=1S/C17H16O2/c1-11-8-12-4-5-13(18-2)9-16(12)17-10-14(19-3)6-7-15(11)17/h4-10H,1-3H3 |
InChIキー |
XQMMQYBWOJHTNC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C(C=C2)OC)C3=C1C=CC(=C3)OC |
正規SMILES |
CC1=CC2=C(C=C(C=C2)OC)C3=C1C=CC(=C3)OC |
同義語 |
3,6-Dimethoxy-9-methylphenanthrene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



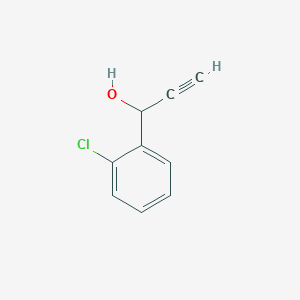
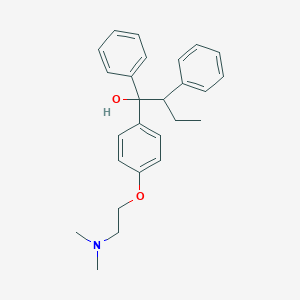
![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)
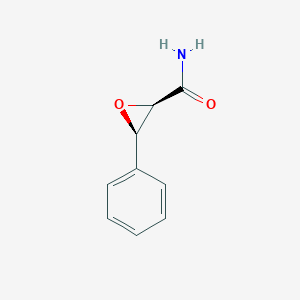
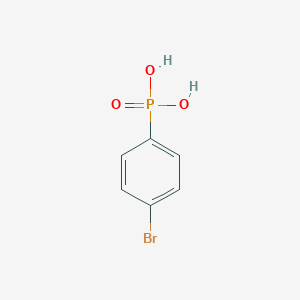
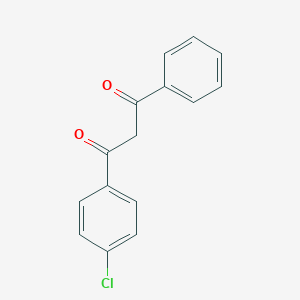
![Trimethyl (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate](/img/structure/B106323.png)

![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)
